![molecular formula C10H11BrN4O B053014 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine CAS No. 117718-93-1](/img/structure/B53014.png)
4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Overview
Description
“4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine” is a chemical compound with a complex structure. It contains an imidazo[1,2-a]pyrazine core, which is a versatile scaffold in organic synthesis and drug development . The compound also has a morpholine ring, which is a common feature in many pharmaceuticals .
Scientific Research Applications
Uterine-Relaxing, Antibronchospastic, and Cardiac-Stimulating Properties : Imidazo[1,2-a]pyrazine derivatives, including those related to 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine, demonstrated uterine-relaxing and antibronchospastic activities in vitro and in vivo. They also showed positive chronotropic and inotropic effects on isolated atria (Sablayrolles et al., 1984).
Antimicrobial Activity : Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains (Desai, Patel, & Dave, 2016).
Cytotoxic, Genotoxic, and Antiprotease Effects : Substituted 4-anilinoquinazolines with a bromo group in the aromatic ring and a morpholine group in the pyrimidine ring inhibited the growth of tumor cell lines and exhibited antiprotease effect, which is relevant for their anticancer properties (Jantová et al., 2001).
Inhibitor of Phosphodiesterase 10A (PDE10A) : In the search for a PDE10A clinical candidate, modifications including a morpholine group led to increased potency and efficacy in vivo (Hu et al., 2014).
Inhibitors of Bruton's Tyrosine Kinase (BTK) : Research on 8-Amino-imidazo[1,5-a]pyrazine-based BTK inhibitors identified the morpholine group as an optimized pharmacophore, showing excellent BTK potencies, kinase and hERG selectivities, and pharmacokinetic profiles (Boga et al., 2017).
Glucosidase Inhibitors with Antioxidant Activity : Benzimidazoles containing a morpholine skeleton were synthesized and screened for in vitro antioxidant activities and glucosidase inhibitors, showing high scavenging activity and inhibitory potential against α-glucosidase (Özil, Parlak, & Baltaş, 2018).
Antiproliferative Agents Targeting P53 in Lung Cancer : A series of (imidazo[1,2-a]pyrazin-6-yl)ureas displayed cytostatic activity against a non-small cell lung cancer cell line, indicating potential for reactivation of p53 mutant in these cell lines (Bazin et al., 2016).
Future Directions
properties
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOBVOOOPUDGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN3C2=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434628 | |
Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine | |
CAS RN |
117718-93-1 | |
Record name | 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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